4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde functional group at the 3-position. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by a series of reactions to introduce the pyridine ring and the carbaldehyde group . Another approach includes the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, leading to the formation of substituted pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, such as palladium, and specific reaction conditions, such as elevated temperatures and inert atmospheres, to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines, such as 4-(Trifluoromethyl)pyridine and 2-(Trifluoromethyl)pyridine .
Uniqueness
4-(4-(Trifluoromethyl)phenyl)pyridine-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the carbaldehyde functional group, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex organic molecules and in various scientific applications .
Properties
Molecular Formula |
C13H8F3NO |
---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-9(2-4-11)12-5-6-17-7-10(12)8-18/h1-8H |
InChI Key |
KYTMIHFMZZUEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
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